

# Molecular Characteristics & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **BSJ-4-116**

Cat. No.: S8459811

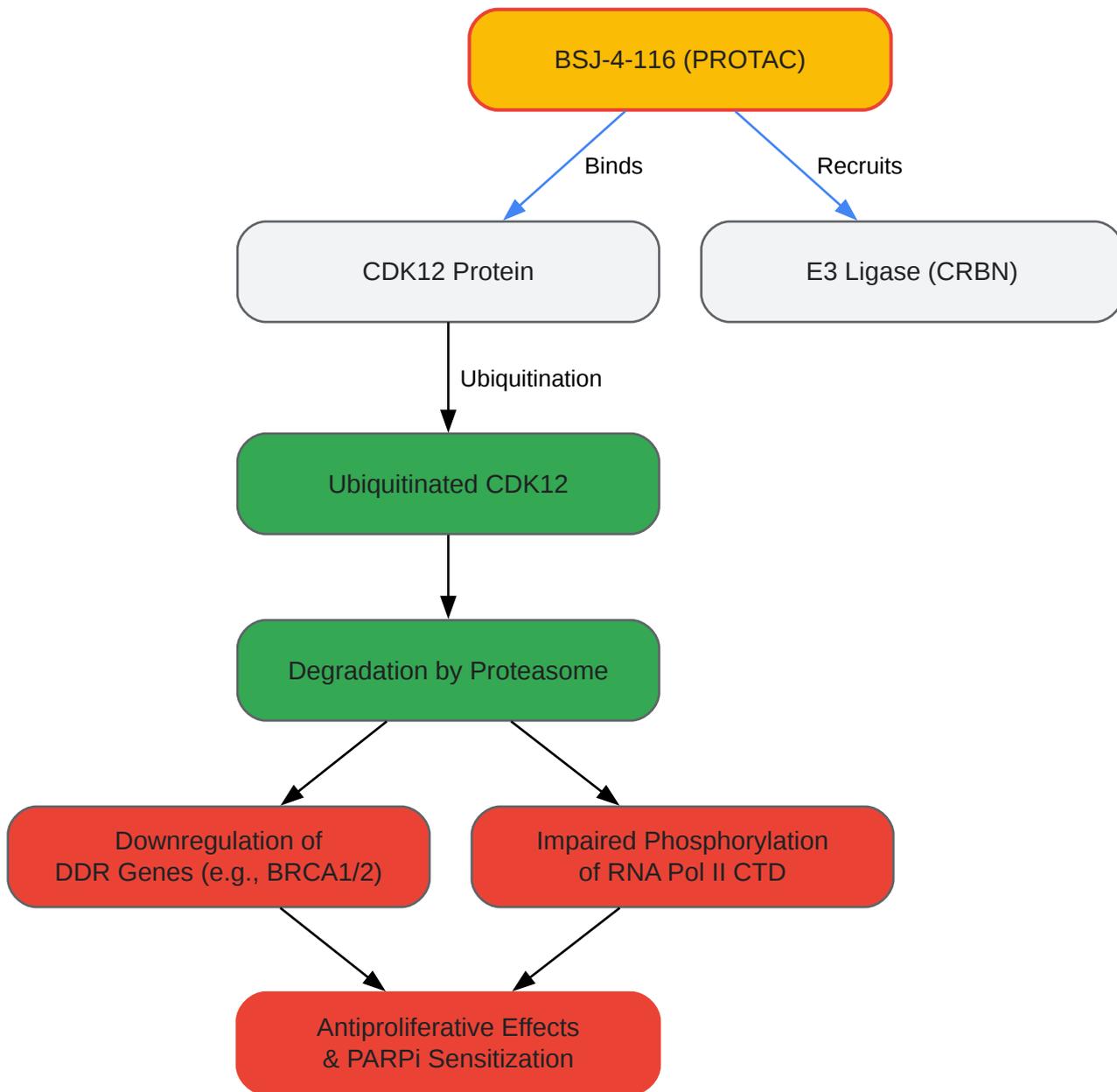
Get Quote

The table below summarizes the core molecular characteristics of **BSJ-4-116**:

Property	Description
CAS Number	2519823-34-6 [1] [2]
Molecular Formula	$C_{40}H_{49}ClN_8O_8S$ [1] [2]
Molecular Weight	837.38 g/mol [1] [2] [3]
Mechanism	PROTAC (Bifunctional Degradator) [1]
Primary Target	CDK12 (Cyclin-Dependent Kinase 12) [1] [3]
E3 Ligase Ligand	Cereblon (CRBN) [1] [4]
Key Functional Readout	Downregulation of DNA Damage Response (DDR) genes [1] [5]

**BSJ-4-116** functions as a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to CDK12. This leads to the ubiquitination and subsequent proteasomal degradation of CDK12, a key kinase regulating the transcription of DNA damage response genes [1] [5] [6].

The following diagram illustrates this mechanism of action and its key downstream consequences:



[Click to download full resolution via product page](#)

A key consequence of CDK12 degradation is the induction of **premature transcription termination**, primarily through increased intronic poly(adenylation), which shortens the transcripts of long genes, including critical DNA damage response (DDR) genes like BRCA1 and BRCA2 [1] [5]. This creates a "BRCAness" state, sensitizing cancer cells to PARP inhibitors such as Olaparib [1] [4].

## Key Experimental Data & Protocols

**BSJ-4-116** demonstrates high potency in biochemical and cellular assays. The table below summarizes its key biological activities and experimental parameters used in research:

Parameter	Value / Condition	Context / Notes
IC <sub>50</sub> (CDK12 Degradation)	6 nM [1]	Measure of degradation potency
Antiproliferative Assay	10 - 10,000 nM; 72 hours [1]	Tested in Kelly neuroblastoma cells
Western Blot Analysis	50 nM; 6 - 24 hours [1]	For assessing CDK12 protein level decrease
Poly(A) RNA Sequencing	50 nM; 8 hours [3]	In Jurkat cells; to study transcription alterations
In Vivo Formulation (Example)	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH <sub>2</sub> O [3]	Used to prepare a clear solution at 5 mg/mL

**BSJ-4-116** has shown potent antiproliferative effects against various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) cells like Jurkat and MOLT-4, and it can overcome resistance to covalent CDK12 inhibitors [1] [5]. Its efficacy is enhanced in combination with PARP inhibitors [1].

## Research Applications & Limitations

**BSJ-4-116** serves as a valuable tool in both basic and translational research, though it has some limitations to consider.

- **Key Applications:**

- **Studying CDK12 Biology:** As a highly selective degrader, it helps elucidate the specific functions of CDK12, distinct from the closely related CDK13 [5] [2].
- **Cancer Research:** It is used to investigate the therapeutic potential of CDK12 degradation, particularly in cancers reliant on intact DNA damage repair pathways [1] [6].
- **Combination Therapy Validation:** Research shows **BSJ-4-116** sensitizes cancer cells to PARP inhibitors, providing a rationale for combination treatment strategies [1].

- **Resistance Mechanism Studies:** Point mutations in CDK12 (e.g., C1039F) have been identified that confer resistance to **BSJ-4-116**, offering insights into how cancer cells evade targeted protein degraders [1] [5].
- **Important Limitations:**
  - **Pharmacokinetic Challenges:** **BSJ-4-116** is reported to have **poor metabolic stability** with a short half-life in hepatic microsome assays, which could limit its in vivo utility without further optimization [4].
  - **Research Use Only:** This compound is strictly for research purposes and is not for sale in all territories [1].

## Context in the Field of CDK12 Degraders

**BSJ-4-116** represents a significant milestone as one of the first highly selective CDK12 degraders. Subsequent research has built upon this foundation:

- **Dual CDK12/13 Degraders:** Compounds like **7f** have been developed to simultaneously degrade both CDK12 and CDK13, showing potent anti-proliferative activity in triple-negative breast cancer models [7].
- **Next-Generation Multi-Kinase Degraders:** **BSJ-5-63** was designed using a different E3 ligase ligand (VHL) and demonstrates degradation of CDK12, CDK7, and CDK9. This multi-target approach aims to block androgen receptor signaling and induce "BRCAness" more effectively, particularly for prostate cancer, while potentially offering improved metabolic stability [4].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. BSJ-4-116 | PROTAC CDK12 Degradar [[medchemexpress.com](https://www.medchemexpress.com)]
2. BSJ-4-116 | Active Degradars [[toocris.com](https://www.tocris.com)]
3. BSJ-4-116 | CDK inhibitor | Mechanism | Concentration [[selleckchem.com](https://www.selleckchem.com)]

4. Acute BRCAness induction and AR pathway blockage through ... [pmc.ncbi.nlm.nih.gov]
5. Discovery and resistance mechanism of a selective CDK12 ... [pubmed.ncbi.nlm.nih.gov]
6. Current progress and novel strategies that target CDK12 ... [sciencedirect.com]
7. Discovery of a Highly Potent and Selective Dual PROTAC ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Molecular Characteristics & Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b8459811#cdk12-protac-degrader-bsj-4-116]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com